Sodium 5-methyl-1-oxohex-2-en-3-olate Sodium 5-methyl-1-oxohex-2-en-3-olate
Brand Name: Vulcanchem
CAS No.: 1365923-24-5
VCID: VC7154886
InChI: InChI=1S/C7H12O2.Na/c1-6(2)5-7(9)3-4-8;/h3-4,6,9H,5H2,1-2H3;/q;+1/p-1/b7-3-;
SMILES: CC(C)CC(=CC=O)[O-].[Na+]
Molecular Formula: C7H11NaO2
Molecular Weight: 150.153

Sodium 5-methyl-1-oxohex-2-en-3-olate

CAS No.: 1365923-24-5

Cat. No.: VC7154886

Molecular Formula: C7H11NaO2

Molecular Weight: 150.153

* For research use only. Not for human or veterinary use.

Sodium 5-methyl-1-oxohex-2-en-3-olate - 1365923-24-5

Specification

CAS No. 1365923-24-5
Molecular Formula C7H11NaO2
Molecular Weight 150.153
IUPAC Name sodium;(Z)-5-methyl-1-oxohex-2-en-3-olate
Standard InChI InChI=1S/C7H12O2.Na/c1-6(2)5-7(9)3-4-8;/h3-4,6,9H,5H2,1-2H3;/q;+1/p-1/b7-3-;
Standard InChI Key JOCKJWHWCOILRI-UHFFFAOYSA-M
SMILES CC(C)CC(=CC=O)[O-].[Na+]

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name, sodium (Z)-5-methyl-1-oxohex-2-en-3-olate, reflects its stereochemistry, with the (Z)-configuration at the double bond between carbons 2 and 3 . The SMILES notation CC(C)CC(=CC=O)[O-].[Na+]\text{CC(C)CC(=CC=O)[O-].[Na+]} and InChIKey JOCKJWHWCOILRI-WYLUAFJRSA-M provide unambiguous representations of its structure. The parent compound, 1-hydroxy-5-methylhex-1-en-3-one (CID 71385134), undergoes deprotonation at the hydroxyl group to form this enolate .

Molecular and Computational Properties

Key computed properties include:

  • Hydrogen bond acceptors: 2

  • Hydrogen bond donors: 0

  • Rotatable bonds: 3

  • Topological polar surface area: 40.1 Ų

These attributes suggest moderate polarity and flexibility, influencing solubility and reactivity. The absence of hydrogen bond donors enhances compatibility with hydrophobic environments, while the polar surface area supports interactions with polar solvents.

Table 1: Molecular Properties of Sodium 5-Methyl-1-Oxohex-2-en-3-olate

PropertyValueSource
Molecular FormulaC7H11NaO2\text{C}_7\text{H}_{11}\text{NaO}_2
Molecular Weight150.15 g/mol
Melting Point188–189°C
CAS Number1365923-24-5
SMILESCC(C)CC(=CC=O)[O-].[Na+]

Synthesis and Stability

Parent Compound and Derivatization

The parent alcohol, 1-hydroxy-5-methylhex-1-en-3-one, is deprotonated using sodium bases (e.g., NaH or NaOH) to yield the enolate. This reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) . The enolate’s stability arises from resonance delocalization of the negative charge across the conjugated π-system, as shown in the structure:

Resonance stabilization: OC=C-OC=O\text{Resonance stabilization: } \text{O}^- \leftrightarrow \text{C=C-O}^- \leftrightarrow \text{C=O}

Stability Considerations

As a sodium enolate, the compound is hygroscopic and requires storage under inert atmospheres. Commercial vendors recommend desiccated conditions at 2–8°C . No decomposition products are reported, but exposure to moisture or acids may regenerate the parent alcohol.

Physicochemical Properties

Solubility and Reactivity

While explicit solubility data are unavailable, analogous sodium enolates exhibit solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . The compound’s reactivity is dominated by its enolate moiety, enabling:

  • Alkylation reactions: Nucleophilic attack on alkyl halides.

  • Aldol condensations: Formation of carbon-carbon bonds with carbonyl electrophiles.

  • Metal coordination: Potential chelation with transition metals due to the oxygen-rich structure .

Spectroscopic Data

IR Spectroscopy: Expected peaks include νC=O\nu_{\text{C=O}} at ~1700 cm1^{-1} and νC=C\nu_{\text{C=C}} at ~1600 cm1^{-1}. The enolate’s conjugated system may shift these absorptions to lower frequencies .
NMR: 1H^1\text{H} NMR would show signals for the methyl groups (δ ~1.0 ppm), olefinic protons (δ ~5.5–6.5 ppm), and aldehyde proton (δ ~9.5 ppm) in the parent compound, though sodium coordination may alter shifts in the enolate .

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